N-(4-chlorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazine ring, and a chlorophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridazine ring and the chlorophenyl group. Common reagents used in these reactions include piperidine, phenylhydrazine, and chlorobenzyl chloride. Reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide: shares structural similarities with other piperidine and pyridazine derivatives, such as:
Uniqueness
The uniqueness of N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23ClN4O |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O/c24-20-10-8-17(9-11-20)15-25-23(29)19-7-4-14-28(16-19)22-13-12-21(26-27-22)18-5-2-1-3-6-18/h1-3,5-6,8-13,19H,4,7,14-16H2,(H,25,29) |
InChI Key |
VGDPSJQZTUUSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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